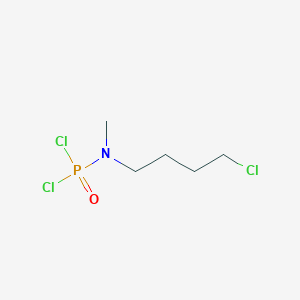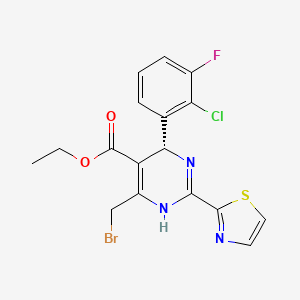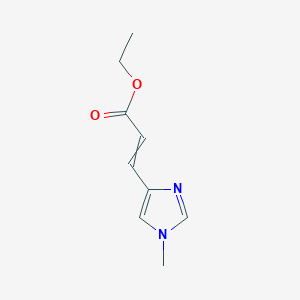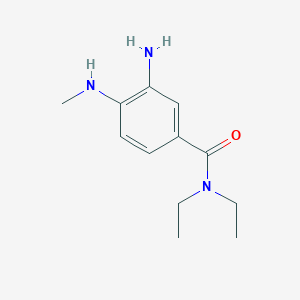
Phenylmercuritriethanolammonium lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmercuritriethanolammonium lactate is a complex chemical compound that combines the properties of an amino alcohol, a hydroxy acid, and an organomercury compound. This unique combination of functional groups makes it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by the addition of ethylene glycol. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed. The resulting compound is then reacted with lactic acid to form the 2-hydroxypropanoate ester. Finally, phenylmercury acetate is introduced to form the phenylmercury(1+) complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes continuous monitoring of reaction parameters and the use of catalysts to enhance reaction rates. The final product is purified using techniques such as distillation and crystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylmercuritriethanolammonium lactate undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The phenylmercury group can be reduced to form elemental mercury and phenyl groups.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces elemental mercury and phenyl groups.
Substitution: Produces substituted amino alcohols and esters.
Wissenschaftliche Forschungsanwendungen
Phenylmercuritriethanolammonium lactate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The compound exerts its effects through multiple pathways:
Molecular Targets: The amino alcohol group interacts with enzymes and proteins, affecting their activity.
Pathways Involved: The hydroxypropanoate group participates in metabolic pathways, influencing cellular energy production. The phenylmercury group interacts with thiol groups in proteins, leading to potential antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure but lacks the hydroxypropanoate and phenylmercury groups.
Phenylmercury Acetate: Contains the phenylmercury group but lacks the amino alcohol and hydroxypropanoate groups.
Lactic Acid: Contains the hydroxypropanoate group but lacks the amino alcohol and phenylmercury groups.
Uniqueness
Phenylmercuritriethanolammonium lactate is unique due to its combination of functional groups, which imparts a wide range of chemical reactivity and potential applications. The presence of the phenylmercury group also adds antimicrobial properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
23319-66-6 |
|---|---|
Molekularformel |
C15H25HgNO6 |
Molekulargewicht |
515.95 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxypropanoate;phenylmercury(1+) |
InChI |
InChI=1S/C6H15NO3.C6H5.C3H6O3.Hg/c8-4-1-7(2-5-9)3-6-10;1-2-4-6-5-3-1;1-2(4)3(5)6;/h8-10H,1-6H2;1-5H;2,4H,1H3,(H,5,6);/q;;;+1/p-1 |
InChI-Schlüssel |
BKILWHYRLBCASZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])O.C1=CC=C(C=C1)[Hg+].C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol](/img/structure/B8297322.png)

![1-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-1H-indole-4-carboxylic acid methyl ester](/img/structure/B8297343.png)








![2-Chloro-4-heptylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8297393.png)


